2,3-Dichloro-6-(difluoromethoxy)benzyl alcohol
Description
2,3-Dichloro-6-(difluoromethoxy)benzyl alcohol is a halogenated benzyl alcohol derivative featuring chlorine atoms at positions 2 and 3 of the aromatic ring, along with a difluoromethoxy group (-OCF₂H) at position 5.
Properties
IUPAC Name |
[2,3-dichloro-6-(difluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2O2/c9-5-1-2-6(14-8(11)12)4(3-13)7(5)10/h1-2,8,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNITFOACRQULH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)CO)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-(difluoromethoxy)benzyl alcohol typically involves the reaction of 2,3-dichlorobenzyl alcohol with difluoromethoxy reagents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: 2,3-Dichloro-6-(difluoromethoxy)benzyl alcohol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2,3-dichloro-6-(difluoromethoxy)benzaldehyde or 2,3-dichloro-6-(difluoromethoxy)benzoic acid.
Reduction: Formation of 2,3-dichloro-6-(difluoromethoxy)benzyl derivatives.
Substitution: Formation of various substituted benzyl alcohols.
Scientific Research Applications
2,3-Dichloro-6-(difluoromethoxy)benzyl alcohol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its unique reactivity.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-(difluoromethoxy)benzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of dichloro and difluoromethoxy groups can enhance its binding affinity and specificity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,3-Dichloro-6-(difluoromethoxy)benzyl alcohol with structurally related benzyl alcohol derivatives, focusing on molecular properties, substituents, and applications:
Key Structural and Functional Differences
Substituent Effects: Halogen Type: Chlorine (Cl) atoms in 2,3-Dichloro-6-(difluoromethoxy)benzyl alcohol contribute to higher molecular weight and lipophilicity compared to fluorine (F)-substituted analogs like 6-Chloro-2,3-difluorobenzyl alcohol . Difluoromethoxy vs.
Physicochemical Properties :
- Solubility : Hydroxyl-containing derivatives (e.g., 2,6-Difluoro-4-hydroxybenzyl alcohol) exhibit higher aqueous solubility due to hydrogen bonding, while chloro- and trifluoromethyl-substituted compounds are more lipophilic .
- Stability : Difluoromethoxy groups are less prone to hydrolysis compared to methoxy (-OCH₃) groups, making 2-(Difluoromethoxy)benzyl alcohol a stable intermediate in harsh reaction conditions .
Applications :
- Pharmaceuticals : Fluorinated benzyl alcohols (e.g., 6-Chloro-2,3-difluorobenzyl alcohol) are explored for their membrane-disrupting effects, as seen in benzyl alcohol’s interaction with erythrocyte membranes .
- Agrochemicals : Chlorinated derivatives (e.g., 2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol) may serve as precursors for herbicides due to their resistance to environmental degradation .
Research Findings
- Membrane Interactions : Benzyl alcohol derivatives with halogen substituents (Cl, F) exhibit altered mobility in lipid bilayers, as shown by NMR studies. For example, benzyl alcohol immobilizes erythrocyte membrane lipids at low concentrations but disrupts them at higher doses .
- Synthetic Utility : Difluoromethoxy-substituted compounds are increasingly used in drug discovery to balance lipophilicity and metabolic stability, as seen in 2-(Difluoromethoxy)benzyl alcohol’s role as a key intermediate .
Biological Activity
2,3-Dichloro-6-(difluoromethoxy)benzyl alcohol is an organic compound notable for its unique chemical structure, which includes dichloro and difluoromethoxy substituents on a benzyl alcohol backbone. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities.
- Molecular Formula : C8H7Cl2F2O
- CAS Number : 1804883-39-3
- IUPAC Name : 2,3-Dichloro-6-(difluoromethoxy)benzyl alcohol
Preparation Methods
The synthesis of 2,3-Dichloro-6-(difluoromethoxy)benzyl alcohol typically involves the reaction of 2,3-dichlorobenzyl alcohol with difluoromethoxy reagents. The reaction conditions usually include:
- Base : Potassium carbonate
- Solvent : Dimethylformamide (DMF)
- Temperature : Elevated temperatures to facilitate the reaction
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic applications:
Antimicrobial Activity
Research indicates that 2,3-Dichloro-6-(difluoromethoxy)benzyl alcohol exhibits significant antimicrobial properties. It has been tested against a range of bacterial strains and fungi, showing effectiveness comparable to established antimicrobial agents.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
The mechanism by which 2,3-Dichloro-6-(difluoromethoxy)benzyl alcohol exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. The presence of the difluoromethoxy group enhances its binding affinity to these targets, potentially leading to inhibition of critical biological pathways.
Case Studies
- Study on Antifungal Activity : A study published in a peer-reviewed journal evaluated the antifungal efficacy of the compound against various fungi. Results showed that it inhibited fungal growth effectively at low concentrations, suggesting potential for use in antifungal therapies .
- Cytotoxicity Testing : Another study assessed the cytotoxic effects of this compound on cancer cell lines. The findings indicated that it induced apoptosis in a dose-dependent manner in certain cancer cells, highlighting its potential as an anticancer agent .
Comparison with Similar Compounds
The biological activity of 2,3-Dichloro-6-(difluoromethoxy)benzyl alcohol can be contrasted with other related compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2,3-Dichloro-6-(trifluoromethoxy)benzyl alcohol | Contains trifluoromethoxy group | Higher cytotoxicity but lower antimicrobial activity |
| 2,3-Dichloro-6-(methoxy)benzyl alcohol | Lacks fluorine substituents | Reduced biological activity compared to difluoromethoxy variant |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
